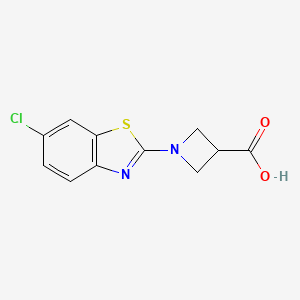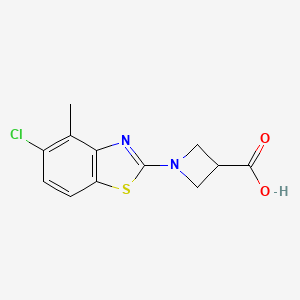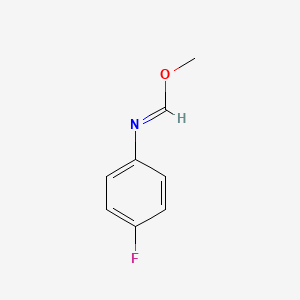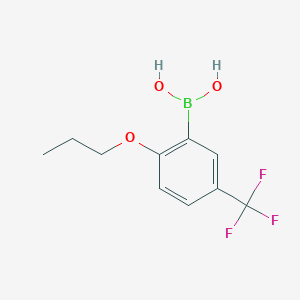
(2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid
Descripción general
Descripción
“(2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid” is a unique chemical provided to early discovery researchers . It has the empirical formula C10H12BF3O3 and a molecular weight of 248.01 . The product is typically in solid form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-propoxy-5-(trifluoromethyl)phenylboronic acid . The InChI code is 1S/C10H12BF3O3/c1-2-5-17-9-4-3-7(10(12,13)14)6-8(9)11(15)16/h3-4,6,15-16H,2,5H2,1H3 .Chemical Reactions Analysis
While specific reactions involving “(2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid” are not mentioned in the search results, boronic acids are known to be involved in various reactions. For instance, they can undergo functionalization via lithiation and reaction with electrophiles . They are also used in selective rhodium-catalyzed conjugate addition reactions , and in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .Physical And Chemical Properties Analysis
“(2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid” is a solid . Its empirical formula is C10H12BF3O3 and its molecular weight is 248.01 . The InChI code is 1S/C10H12BF3O3/c1-2-5-17-9-4-3-7(10(12,13)14)6-8(9)11(15)16/h3-4,6,15-16H,2,5H2,1H3 .Aplicaciones Científicas De Investigación
Antimicrobial Activity
This compound has been studied for its potential as an antimicrobial agent. The presence of the trifluoromethyl group enhances the acidity of the boronic acid, which can lead to the formation of benzoxaboroles in some solutions. These benzoxaboroles have been shown to inhibit the leucyl-tRNA synthetase (LeuRS) of microorganisms like Candida albicans, potentially blocking protein synthesis and thus exhibiting antimicrobial properties .
Suzuki-Miyaura Coupling
Boronic acids are pivotal in Suzuki-Miyaura coupling reactions, a type of cross-coupling reaction that forms carbon-carbon bonds. The (2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid can be used to introduce a 2-propoxy-5-(trifluoromethyl)phenyl group into various aromatic compounds, which is valuable for synthesizing complex organic molecules .
Kinesin Spindle Protein Inhibition
The compound has applications in the development of inhibitors for kinesin spindle protein (KSP), which is a target for anticancer drugs. Inhibitors of KSP can potentially be used as antitumor agents, and this boronic acid derivative could be a key reactant in the synthesis of such inhibitors .
Hydrolysis Studies
The hydrolysis behavior of phenylboronic acids and their esters is of great interest, especially at physiological pH levels. This compound’s susceptibility to hydrolysis can provide insights into its stability and reactivity, which is crucial for its pharmacological applications .
Protodeboronation
Protodeboronation is a process where the boron moiety is removed from boronic esters. This compound can undergo protodeboronation, which is useful in synthetic chemistry for the removal of the boron group after it has served its purpose in a reaction sequence .
Drug Design and Delivery
Due to its boronic acid moiety, (2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid is considered for the design of new drugs and drug delivery devices. It can act as a boron-carrier suitable for neutron capture therapy, which is a type of cancer treatment .
Synthesis of Phenylboronic Catechol Esters
This compound can be involved in the synthesis of phenylboronic catechol esters, which are important intermediates in the preparation of various pharmaceuticals and fine chemicals .
Enantioselective Borane Reduction
The compound can be used in enantioselective borane reductions, a method used to produce chiral molecules. This is particularly important in the synthesis of pharmaceuticals where the chirality of a molecule can affect its biological activity .
Propiedades
IUPAC Name |
[2-propoxy-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3O3/c1-2-5-17-9-4-3-7(10(12,13)14)6-8(9)11(15)16/h3-4,6,15-16H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXWTWSMVNMSTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)OCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681636 | |
| Record name | [2-Propoxy-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid | |
CAS RN |
1162257-29-5 | |
| Record name | B-[2-Propoxy-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1162257-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Propoxy-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2',5'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1425018.png)
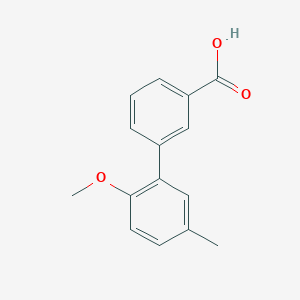
![4-[2-(3-Chlorophenoxy)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B1425022.png)
![(2-Chloro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine](/img/structure/B1425023.png)


![6-chloro-N-[2-(3-methoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B1425029.png)
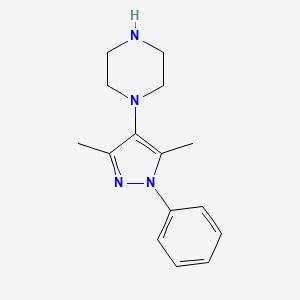
![7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane](/img/structure/B1425032.png)

![[2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine](/img/structure/B1425035.png)
